A Technical Guide to the Synthesis and Characterization of Isotopically Labeled Tenuazonic Acid-¹³C₁₀
A Technical Guide to the Synthesis and Characterization of Isotopically Labeled Tenuazonic Acid-¹³C₁₀
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tenuazonic acid (TeA), with a specific focus on the stable isotope-labeled variant, Tenuazonic acid-¹³C₁₀. While the synthesis of Tenuazonic acid-¹³C₂ has been reported, this document outlines a proposed synthetic route for the fully labeled ¹³C₁₀ isotopologue, based on established biosynthetic pathways and chemical synthesis principles. Detailed experimental protocols, characterization data, and visualizations are provided to support researchers in the fields of mycotoxin analysis, drug development, and metabolic studies.
Introduction to Tenuazonic Acid
Tenuazonic acid is a mycotoxin produced by various species of Alternaria fungi and is a common contaminant in a range of agricultural products[1]. It is a tetramic acid derivative known for its phytotoxic, cytotoxic, and antimicrobial properties[2]. Its mode of action involves the inhibition of protein synthesis in eukaryotes and the disruption of photosynthesis, specifically by blocking the electron transport chain in photosystem II (PSII)[2]. These properties have led to its investigation as a potential bioherbicide and have also raised concerns about its impact on human and animal health. The availability of stable isotope-labeled Tenuazonic acid is crucial for its use as an internal standard in quantitative analysis by mass spectrometry, enabling accurate and reliable detection in complex matrices.
Biosynthesis of Tenuazonic Acid
Understanding the natural biosynthetic pathway of Tenuazonic acid is fundamental to designing a strategy for its isotopic labeling. In fungi, TeA is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, designated as TAS1[3][4]. The biosynthesis begins with the activation of L-isoleucine and its subsequent condensation with two molecules of acetyl-CoA, which are derived from acetate (B1210297) units. This is followed by a cyclization step to form the characteristic tetramic acid ring structure.
The biosynthetic origin from L-isoleucine (a C₆ amino acid) and two acetate (C₂) units provides a clear blueprint for the synthesis of Tenuazonic acid-¹³C₁₀. By utilizing fully ¹³C-labeled L-isoleucine and a ¹³C-labeled acetyl-CoA precursor, it is theoretically possible to achieve complete labeling of the ten carbon atoms in the Tenuazonic acid molecule.
Proposed Synthesis of Tenuazonic Acid-¹³C₁₀
The following is a proposed three-step chemical synthesis for Tenuazonic acid-¹³C₁₀, adapted from the published method for the synthesis of ¹³C₂-Tenuazonic acid and considering the biosynthetic precursors. This proposed route utilizes commercially available ¹³C-labeled starting materials to achieve full isotopic labeling of the final product.
Experimental Workflow
Detailed Experimental Protocols
Note: The following protocols are proposed and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N
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To a solution of L-Isoleucine-¹³C₆,¹⁵N (1.0 eq) in a suitable aqueous base (e.g., 2 M NaOH) at 0 °C, add diketene (1.2 eq) dropwise while maintaining the pH between 9 and 10 with the addition of the aqueous base.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of L-isoleucine by TLC or LC-MS.
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Upon completion, acidify the reaction mixture to pH 2-3 with concentrated HCl.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N.
Step 2: Synthesis of (5S)-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one-¹³C₆,¹⁵N (Lacey-Dieckmann Cyclization)
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Dissolve N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N (1.0 eq) in a dry, aprotic solvent (e.g., THF or toluene).
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Add a strong base (e.g., sodium methoxide (B1231860) or potassium tert-butoxide, 2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Acidify the mixture to pH 2-3 with concentrated HCl and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetramic acid derivative.
Step 3: Synthesis of Tenuazonic acid-¹³C₁₀
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Dissolve the product from Step 2 (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.
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Add a suitable acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP, 0.1 eq).
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Add ¹³C₂-acetyl chloride (1.5 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract with an organic solvent.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by column chromatography on silica gel to yield Tenuazonic acid-¹³C₁₀.
Characterization of Tenuazonic Acid-¹³C₁₀
The successful synthesis of Tenuazonic acid-¹³C₁₀ requires thorough characterization to confirm its identity, purity, and the extent of isotopic labeling.
Chromatographic Analysis
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the preferred method for the analysis of Tenuazonic acid.
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 3.5 µm) | [1][5] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | [5] |
| Gradient | Optimized for separation from isomers and impurities | [5] |
| Flow Rate | 0.2-0.4 mL/min | [5] |
| Injection Volume | 5-20 µL | [1] |
| Detection | ESI-MS/MS (Negative ion mode) | [1][5] |
Expected Results: A single, sharp peak corresponding to the mass of Tenuazonic acid-¹³C₁₀ should be observed. The purity can be determined by integrating the peak area.
Mass Spectrometry
Expected Data for Tenuazonic acid-¹³C₁₀:
| Parameter | Expected Value |
| Molecular Formula | ¹³C₁₀H₁₅NO₃ |
| Monoisotopic Mass | 207.14 Da |
| [M-H]⁻ Ion (m/z) | 206.13 |
| Key MS/MS Fragments (m/z) | Expected fragments will be shifted by +10 Da compared to unlabeled TeA due to the full ¹³C labeling. Common fragments of unlabeled TeA include those from the loss of the sec-butyl group and the acetyl group. |
NMR Spectroscopy
NMR spectroscopy is essential for confirming the structure and the position of the isotopic labels.
Expected ¹H NMR Data (in CDCl₃): The proton chemical shifts are not expected to change significantly compared to the unlabeled compound. However, the coupling patterns will be significantly altered due to the presence of ¹³C-¹H and ¹³C-¹³C couplings. The spectrum will be complex and require advanced NMR techniques for full interpretation.
Expected ¹³C NMR Data (in CDCl₃): All ten carbon signals will be present, and their chemical shifts will be similar to those of unlabeled Tenuazonic acid. The key feature will be the presence of ¹³C-¹³C coupling constants, which will provide definitive proof of the connectivity of the carbon skeleton.
Reference ¹³C NMR Data for Unlabeled Tenuazonic Acid:
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~65 |
| C-3 | ~105 |
| C-4 | ~192 |
| C-5 | ~175 |
| C-6 (acetyl CH₃) | ~25 |
| C-7 (acetyl C=O) | ~198 |
| C-1' (sec-butyl CH) | ~35 |
| C-2' (sec-butyl CH₂) | ~26 |
| C-3' (sec-butyl CH₃) | ~11 |
| C-4' (sec-butyl CH₃) | ~16 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Mechanism of Action and Signaling Pathways
Tenuazonic acid exerts its biological effects through multiple mechanisms. The primary modes of action are the inhibition of protein synthesis and the disruption of photosynthesis.
Inhibition of Photosynthesis
TeA targets Photosystem II (PSII) in the chloroplasts of plant cells. It binds to the QB site of the D1 protein, thereby blocking the electron flow from QA to QB. This interruption of the electron transport chain leads to an accumulation of reactive oxygen species (ROS), which in turn causes cellular damage and necrosis[6].
Inhibition of Protein Synthesis
Tenuazonic acid is a potent inhibitor of protein synthesis in eukaryotic cells. It acts by preventing the release of newly synthesized polypeptides from the ribosome. This leads to a global shutdown of protein production, ultimately resulting in cytotoxicity[2][7].
References
- 1. Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenuazonic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenuazonic Acid | C10H15NO3 | CID 54683011 - PubChem [pubchem.ncbi.nlm.nih.gov]
